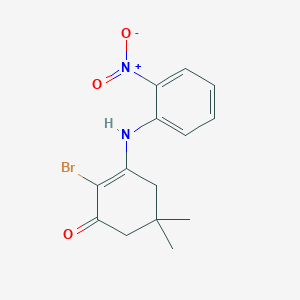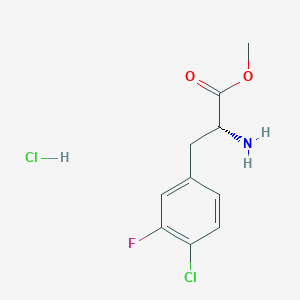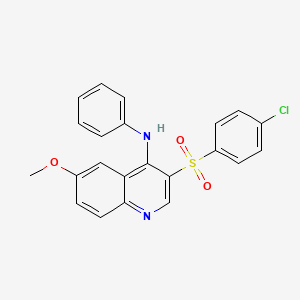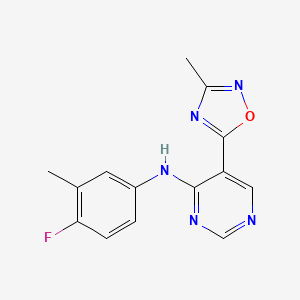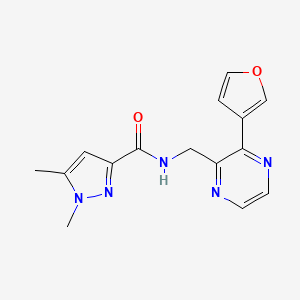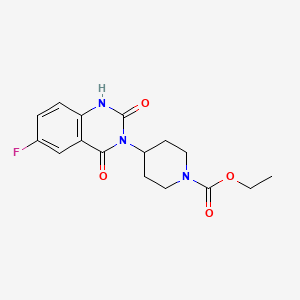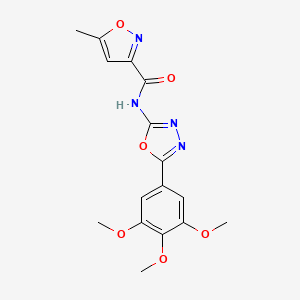![molecular formula C23H15NO5 B2783306 N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]benzamide CAS No. 900263-09-4](/img/structure/B2783306.png)
N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]benzamide” is a complex organic molecule. The 1,3-benzodioxol-5-yl group suggests the presence of a benzodioxole, which is a type of aromatic ether . The 4-oxochromen-2-yl group indicates a chromone structure, which is a derivative of benzopyran with a substituted keto group .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of complex benzamide derivatives and related compounds are fundamental aspects of organic chemistry research. Studies often focus on novel synthetic routes, crystalline structures, and physicochemical properties. For instance, research into the synthesis of thiadiazolobenzamide derivatives explores novel reactions and characterizations through IR, NMR, and X-ray crystallography, shedding light on the structural elucidation of similar compounds (Adhami et al., 2012). Such detailed analyses are crucial for understanding the molecular framework and potential reactivity of N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]benzamide.
Applications in Materials Science
In materials science, the optical and electronic properties of benzamide derivatives and structurally similar compounds have been explored for their potential in luminescent materials and sensors. For example, the study of pyridyl substituted benzamides reveals their aggregation-enhanced emission and multi-stimuli-responsive properties, which could be pertinent for developing advanced materials with specific optical characteristics (Srivastava et al., 2017). These findings indicate a route for employing this compound in novel material applications, leveraging its unique structural features for enhanced performance.
Pharmacological Potentials
The pharmacological exploration of benzamide derivatives is a burgeoning field, with studies delving into antimicrobial, anticancer, and enzyme inhibition activities. For instance, derivatives of N-benzimidazol-1-yl-methyl-benzamide have been synthesized and shown to exhibit significant antimicrobial properties, suggesting potential therapeutic applications (Sethi et al., 2016). This exemplifies the potential of structurally related compounds like this compound in contributing to the development of new pharmacological agents.
Mecanismo De Acción
Target of Action
Similar compounds have shown activity against various cancer cell lines .
Mode of Action
It’s known that similar compounds cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]benzamide might interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
Similar compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This suggests that N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]benzamide might affect similar pathways, leading to downstream effects such as cell cycle arrest and apoptosis.
Result of Action
Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound might have similar effects.
Propiedades
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15NO5/c25-21-16-8-4-5-9-17(16)29-23(24-22(26)14-6-2-1-3-7-14)20(21)15-10-11-18-19(12-15)28-13-27-18/h1-12H,13H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDWYXLCCQHBMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(OC4=CC=CC=C4C3=O)NC(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-N-(2-methylcyclohexyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B2783226.png)


